molecular formula C7H9Cl2N B8276782 6-Chloro-o-toluidine hydrochloride CAS No. 51085-50-8

6-Chloro-o-toluidine hydrochloride

Cat. No.: B8276782
CAS No.: 51085-50-8
M. Wt: 178.06 g/mol
InChI Key: CDGWFKQTRDZBTA-UHFFFAOYSA-N
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Description

6-Chloro-o-toluidine hydrochloride (CAS: 85006-21-9; synonyms: 2-Chloro-6-methylaniline hydrochloride) is an aromatic amine derivative where a chlorine substituent is positioned at the 6th carbon of the o-toluidine backbone. The hydrochloride salt enhances its stability and solubility for industrial applications, particularly in dye synthesis and chemical intermediates . Notably, its structural analogs, such as 4-chloro-o-toluidine hydrochloride and p-chloro-o-toluidine hydrochloride, share similar frameworks but differ in substitution patterns, leading to distinct physicochemical and toxicological profiles .

Properties

CAS No.

51085-50-8

Molecular Formula

C7H9Cl2N

Molecular Weight

178.06 g/mol

IUPAC Name

2-chloro-6-methylaniline;hydrochloride

InChI

InChI=1S/C7H8ClN.ClH/c1-5-3-2-4-6(8)7(5)9;/h2-4H,9H2,1H3;1H

InChI Key

CDGWFKQTRDZBTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)N.Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

The table below summarizes key structural and regulatory differences among related compounds:

Compound Name CAS Number Molecular Formula Substitution Pattern Hazard Class (UN) Carcinogenicity (IARC)
6-Chloro-o-toluidine HCl 85006-21-9 C₇H₈ClN·HCl Cl at C6, CH₃ at C2 Not specified Limited data
4-Chloro-o-toluidine HCl - C₇H₇Cl₂N Cl at C4, CH₃ at C2 6.1 (UN3410) Group 2B (possible)
p-Chloro-o-toluidine HCl - C₇H₇Cl₂N Cl at para, CH₃ at C2 Not specified Linked to bladder cancer
o-Toluidine HCl 636-21-5 C₇H₉N·HCl CH₃ at C2, no Cl - Group 1 (carcinogenic)
6-Chloro-m-anisidine HCl 85006-21-9 C₇H₈ClNO·HCl Cl at C6, OCH₃ at C3 - No data

Key Observations :

  • Substitution Effects: The position of chlorine significantly alters toxicity.
  • Methoxy vs. Methyl Groups : 6-Chloro-m-anisidine HCl contains a methoxy group (OCH₃) instead of a methyl group, improving solubility but reducing aromatic reactivity compared to o-toluidine derivatives .

Toxicity and Regulatory Status

  • Carcinogenicity: p-Chloro-o-toluidine HCl: Epidemiological studies associate it with urinary bladder cancer in workers exposed during dye production, though coexposure to other carcinogens complicates conclusions . 4-Chloro-o-toluidine HCl: Listed by IARC as Group 2B (possibly carcinogenic) due to occupational exposure risks . o-Toluidine HCl: Classified as Group 1 (carcinogenic), emphasizing the role of methyl groups in toxicity .
  • Regulatory Compliance :

    • 4-Chloro-o-toluidine HCl requires adherence to strict shipping regulations (UN3410, Class 6.1) and OSHA workplace safety standards .
    • 6-Chloro-o-toluidine HCl, while structurally similar, lacks explicit regulatory guidelines, highlighting the need for further toxicological studies .

Q & A

Basic Research Questions

Q. What safety protocols should be implemented when handling 6-Chloro-o-toluidine hydrochloride in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Contaminated clothing must be removed immediately and laundered separately .
  • Ventilation : Conduct experiments in a fume hood to minimize inhalation exposure. Implement automated transfer systems for solids/liquids to reduce manual handling risks .
  • Decontamination : Clean spills with absorbent materials (e.g., vermiculite) and dispose of waste as hazardous material per EPA/DEP guidelines .
  • Training : Ensure compliance with OSHA 1910.120(q) for spill management and emergency response training .

Q. How can researchers optimize the synthesis of this compound?

  • Methodological Answer :

  • Reaction Design : Use chlorination of o-toluidine derivatives under controlled acidic conditions. Monitor reaction progress via TLC or HPLC .
  • Purification : Apply membrane separation technologies or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate high-purity product .
  • Process Control : Utilize real-time pH and temperature monitoring to minimize byproducts. Refer to CRDC subclass RDF2050108 for simulation-based optimization .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1^1H/13^13C NMR to verify substituent positions and chloride counterion presence. Compare with PubChem spectral data .
  • Purity Assessment : Employ HPLC with UV detection (e.g., 254 nm) and a C18 column. Prepare calibration standards using ≥99% pure reference material .
  • Elemental Analysis : Validate chloride content via argentometric titration or ion chromatography .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Combine multiple techniques (e.g., FTIR, X-ray crystallography) to confirm structural assignments. For ambiguous NMR signals, conduct 2D-COSY or NOESY experiments .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .
  • Literature Benchmarking : Cross-reference with CRDC subclass RDF2050103 for chemical engineering design precedents .

Q. What experimental designs are effective for studying the environmental degradation pathways of this compound?

  • Methodological Answer :

  • Oxidative Degradation : Simulate environmental conditions using UV/H2_2O2_2 systems. Monitor intermediates via LC-MS and identify cleavage products (e.g., chlorinated anilines) .
  • Surface Reactivity : Apply microspectroscopic imaging (e.g., ToF-SIMS) to study adsorption on indoor/outdoor surfaces. Track molecular transformations under varying humidity .
  • Ecotoxicology : Use zebrafish or Daphnia magna models to assess acute toxicity. Correlate results with OECD Test Guidelines for environmental risk assessment .

Q. How can researchers address discrepancies in the carcinogenic potential of halogenated toluidine derivatives?

  • Methodological Answer :

  • In Vitro Assays : Conduct Ames tests (with/without metabolic activation) to evaluate mutagenicity. Compare with structural analogs (e.g., 4-Chloro-o-toluidine hydrochloride) .
  • Dose-Response Studies : Use human keratinocyte cultures to quantify skin absorption rates and model carcinogenic thresholds via probabilistic risk assessment .
  • Epigenetic Profiling : Perform RNA-seq on exposed cell lines to identify dysregulated pathways (e.g., DNA repair genes) .

Q. What strategies mitigate instability of this compound under varying storage conditions?

  • Methodological Answer :

  • Stability Testing : Store samples at 4°C, 25°C, and 40°C with 75% relative humidity. Assess degradation via accelerated stability studies (ICH Q1A guidelines) .
  • Protective Formulations : Encapsulate in cyclodextrins or lipid nanoparticles to reduce hydrolysis. Characterize release kinetics using Franz diffusion cells .
  • Moisture Control : Package with desiccants (e.g., silica gel) in amber glass vials to prevent photodegradation .

Methodological Notes

  • Literature Review : Prioritize peer-reviewed journals indexed in PubMed/CAS databases. Exclude non-English studies unless translated and validated .
  • Data Reproducibility : Document experimental parameters (e.g., solvent grades, instrument models) in supplemental materials per BJOC author guidelines .
  • Ethical Compliance : Obtain institutional approval for toxicity studies and adhere to Green Chemistry principles to minimize waste .

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